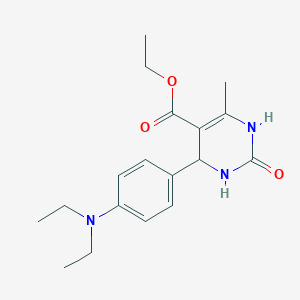

Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Tetrahydropyrimidine Derivatives: Historical Context and Significance

The evolution of tetrahydropyrimidine chemistry represents a fascinating chapter in heterocyclic compound development. Until the 1960s, these compounds received relatively little attention compared to their fully aromatic counterparts. As noted by D.J. Brown in his book "The Pyrimidines," the chemistry of hydropyrimidines lagged behind the pyrimidines by "perhaps eighty years". This historical gap has since narrowed considerably, with numerous researchers contributing to our understanding of tetrahydropyrimidine chemistry.

The Biginelli reaction, first reported by Pietro Biginelli in 1893, represents a landmark in the synthesis of dihydropyrimidines, which can be further processed to obtain tetrahydropyrimidines. This one-pot multicomponent reaction involves the condensation of an aldehyde, β-ketoester, and urea (or thiourea) to form dihydropyrimidine derivatives. The reaction has been extensively studied and modified to improve yields, reduce reaction times, and accommodate a wider range of substrates.

In the early to mid-20th century, several synthetic routes to tetrahydropyrimidines were developed. These included:

- Aminolysis of appropriate esters with 1,3-propanediamine, as reported by Baganz, Domaschke, and their coworkers

- Cyclization of organic acids with 1,3-propanediamine at elevated temperatures

- Condensation of 1,3-diamines with diethyl carbonate, phosgene, or ethylchlorocarbonate

- Condensation of 1,3-propanediamine with nitriles

A significant advancement came in 1962 when D.J. Brown and R.F. Evans devised a general synthesis for 1,4,5,6-tetrahydropyrimidines by refluxing the salt of an amidine derivative with 1,3-propanediamine. This approach represented a short, one-step synthesis that produced the desired compounds in high yield.

The 21st century has witnessed renewed interest in tetrahydropyrimidine chemistry, driven by the recognition of these compounds' diverse biological activities. In 2019, researchers reported the design and synthesis of new 1,2,3,4-tetrahydropyrimidine derivatives using a one-pot three-component Biginelli reaction. This study highlighted the continuing relevance of the Biginelli reaction in modern synthetic organic chemistry.

More recent innovations include solvent-less synthesis methods using catalysts such as CuCl₂·2H₂O, which have been reported to provide excellent yields and rapid product formation. Additionally, microwave-assisted synthesis has emerged as an efficient approach for preparing tetrahydropyrimidine derivatives, reducing reaction times and enhancing yields compared to conventional heating methods.

The historical evolution of tetrahydropyrimidine chemistry reflects the growing recognition of these compounds' importance in drug discovery and development. Their diverse pharmacological activities, coupled with synthetic accessibility through well-established multicomponent reactions, have positioned them as valuable scaffolds for designing novel therapeutic agents.

Structural Features of this compound

This compound (C₁₈H₂₅N₃O₃) has a molecular weight of 331.416 g/mol. The compound features a complex molecular architecture with several distinct structural elements that contribute to its chemical properties and potential biological activities.

Table 1: Basic Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₃ |

| Average Mass | 331.416 g/mol |

| Monoisotopic Mass | 331.189592 g/mol |

| Stereochemistry | Contains one stereocenter at position 4 |

| Physical State | Solid at room temperature |

| IUPAC Name | Ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

The key structural features of this compound include:

Tetrahydropyrimidine Core : The central structural element is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This tetrahydropyrimidine core exists in a partially reduced state, with a carbonyl group at position 2 creating a 2-oxo (or 2-one) functionality. This core structure is critical for the compound's biological activities and serves as a scaffold that positions various functional groups in specific spatial orientations.

4-(Diethylamino)phenyl Substituent : At position 4 of the tetrahydropyrimidine ring, there is a phenyl group substituted with a diethylamino group at its para position. This structural feature introduces several important properties:

- Enhanced lipophilicity, potentially improving membrane permeability

- A tertiary amine that can function as a hydrogen bond acceptor

- Potential for π-π interactions with aromatic residues in biological targets

- Electron-donating properties that influence the electronic distribution within the molecule

Methyl Group at Position 6 : A methyl substituent at position 6 of the tetrahydropyrimidine ring contributes to the compound's steric properties and may influence its conformational preferences. This small alkyl group can affect how the molecule interacts with biological targets and may impact its metabolic stability.

Ethyl Carboxylate at Position 5 : An ethyl ester group at position 5 provides additional functionality that can participate in hydrogen bonding interactions. This group:

- Serves as a hydrogen bond acceptor

- Contributes to the compound's overall lipophilicity

- Represents a potential site for metabolic transformation or chemical modification

- May influence the compound's pharmacokinetic properties

The compound contains one stereocenter at position 4 of the tetrahydropyrimidine ring, where the 4-(diethylamino)phenyl group is attached. This carbon atom is bonded to four different substituents, creating the potential for two enantiomeric forms (R and S). When synthesized without chiral control, as is often the case in the Biginelli reaction, the compound typically exists as a racemic mixture of these enantiomers.

The structural features of this compound confer specific physical and chemical properties that are relevant to its potential biological activities:

- The presence of multiple hydrogen bond acceptors (carbonyl oxygen, ester group, tertiary amine) enables interactions with biological targets through hydrogen bonding.

- The balanced lipophilicity, contributed by both the aromatic ring and alkyl groups, may facilitate membrane permeability while maintaining adequate aqueous solubility.

- The conformational constraints imposed by the tetrahydropyrimidine ring provide a defined three-dimensional structure that can be important for molecular recognition by biological receptors.

- The stereocenter at position 4 introduces the possibility of stereoselectivity in biological interactions, with potential differences in activity between enantiomers.

These structural features collectively contribute to the compound's potential applications in medicinal chemistry and its position within the broader family of tetrahydropyrimidine derivatives.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the vast landscape of heterocyclic chemistry. Heterocyclic compounds, characterized by rings containing at least one non-carbon atom, represent one of the largest and most diverse classes of organic compounds, with immense importance in pharmaceutical chemistry, materials science, and natural product chemistry.

Within heterocyclic chemistry, pyrimidine derivatives hold special significance due to their presence in nucleic acids (cytosine, thymine, and uracil) and various natural products. Tetrahydropyrimidines, as partially reduced pyrimidine derivatives, offer unique structural and electronic properties that distinguish them from fully aromatic pyrimidines while maintaining the essential heterocyclic framework.

Table 2: Classification of this compound in Heterocyclic Chemistry

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic compound |

| Ring Size | Six-membered ring (hexacyclic) |

| Heteroatoms | Two nitrogen atoms (diazaheterocycle) |

| Saturation Level | Partially reduced (tetrahydro) |

| Functional Modification | 2-oxo derivative (lactam) |

| Specific Subclass | 1,2,3,4-Tetrahydropyrimidine-2-one |

Tetrahydropyrimidines are classified as organonitrogen heterocyclic compounds with a six-membered ring containing two nitrogen atoms. They exhibit distinctive chemical properties, including high basicity due to their amidine structure. Unsubstituted 1,4,5,6-tetrahydropyrimidine has a pKa of approximately 13 at 20 degrees centigrade, indicating its strong basic character.

The compound this compound belongs specifically to the class of 2-oxo-1,2,3,4-tetrahydropyrimidines (also known as dihydrouracil derivatives). This subclass has gained attention for its diverse biological activities and synthetic accessibility through the Biginelli reaction.

The tetrahydropyrimidine scaffold has several distinctive features that position it uniquely within heterocyclic chemistry:

Conformational Flexibility : Unlike fully aromatic pyrimidines, tetrahydropyrimidines possess greater conformational flexibility due to the reduction of double bonds in the ring, allowing them to adopt various ring conformations.

Hydrogen Bonding Capabilities : The NH groups in the tetrahydropyrimidine ring can serve as hydrogen bond donors, while the C=O group (in 2-oxo derivatives) acts as a hydrogen bond acceptor, creating a pattern that can interact with biological targets.

Stereochemistry : The reduction of the pyrimidine ring creates stereogenic centers, introducing the potential for stereoisomerism, which is absent in fully aromatic pyrimidines.

Metabolic Stability : The partially reduced nature of tetrahydropyrimidines often confers different metabolic properties compared to their fully aromatic counterparts, potentially affecting their pharmacokinetic profiles.

Synthetic Accessibility : Tetrahydropyrimidines can be synthesized through various methods, including the well-established Biginelli reaction, making them attractive scaffolds for medicinal chemistry.

In comparison to other heterocyclic scaffolds used in drug discovery, tetrahydropyrimidines offer several advantages:

Synthetic Diversity : The Biginelli reaction accommodates a wide range of aldehydes, β-ketoesters, and urea/thiourea derivatives, enabling the generation of diverse compound libraries.

Structural Rigidity Combined with Flexibility : The tetrahydropyrimidine core provides a semi-rigid scaffold that positions functional groups in defined spatial arrangements while still allowing some conformational adaptability.

Multiple Sites for Derivatization : The various positions on the tetrahydropyrimidine ring offer opportunities for structural modification to optimize biological activity, pharmacokinetics, or other properties.

Favorable Drug-Like Properties : Many tetrahydropyrimidine derivatives exhibit good bioavailability and relatively low toxicity, important considerations in drug development.

The integration of the 4-(diethylamino)phenyl group, methyl substituent, and ethyl carboxylate functionality onto the tetrahydropyrimidine scaffold in this compound creates a unique molecular entity with specific chemical properties and potential biological interactions. This combination of structural features distinguishes it from other tetrahydropyrimidine derivatives while maintaining the core characteristics that define this class of heterocyclic compounds.

Research Significance and Applications

This compound and related tetrahydropyrimidine derivatives have demonstrated significant research potential and diverse applications, particularly in medicinal chemistry and drug development. The compound's unique structural features and the established bioactivities of the tetrahydropyrimidine scaffold make it a promising candidate for various therapeutic applications.

Table 3: Potential Therapeutic Applications of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives have been extensively studied for their pharmacological activities. According to research findings, these compounds exhibit "remarkable biological activities such as anti-viral, antitubercular, antimicrobial, and anticancer effects". The current literature reveals that 1,2,3,4-THPM derivatives demonstrate a wide array of pharmacological activities, making them valuable pharmacophores in drug discovery.

A 2019 study reported the design, synthesis, and evaluation of cytotoxic, antimicrobial, and anti-HIV activities of new 1,2,3,4-tetrahydropyrimidine derivatives. This research highlighted the versatility of the tetrahydropyrimidine scaffold in addressing various therapeutic targets.

Similarly, a 2022 study examined the dual-activity and mechanism of action of novel tetrahydropyrimidines (THPMs). The researchers evaluated eleven novel THPMs for their in vitro antimicrobial, anticancer, and α-glucosidase inhibitory activities. The findings revealed promising antibacterial, antifungal, and anticancer properties, with specific compounds showing selective activities against different microorganisms and cancer cell lines.

Antimicrobial Activity

Tetrahydropyrimidine derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. In a study of novel tetrahydropyrimidines, researchers found that compounds designated as 4a, 4b, and 4d exhibited the most potent antibacterial activities, while compounds 4e, 4f, and 4k showed the strongest antifungal effects. Notably, some compounds achieved minimum inhibitory concentration (MIC) values as low as 0.20 mg/mL against Trichophyton mentagrophytes, indicating substantial antifungal potency.

The structural features of this compound suggest potential antimicrobial activity. The diethylamino group may enhance membrane permeability and interaction with microbial targets, while the tetrahydropyrimidine core provides a scaffold that positions functional groups in specific spatial arrangements for optimal biological interactions.

Anticancer Activity

Tetrahydropyrimidine derivatives have shown promising anticancer properties in various studies. In the 2022 research mentioned earlier, compounds 4b and 4k demonstrated significant activity against HeLa cell lines. These findings suggest that appropriately substituted tetrahydropyrimidines can exert cytotoxic effects against cancer cells, potentially through mechanisms such as cell cycle arrest or apoptosis induction.

Given its structural similarity to these bioactive compounds, this compound may possess similar anticancer potential. The presence of the diethylamino group and the specific substitution pattern on the tetrahydropyrimidine core could contribute to interactions with cancer-related targets, though direct experimental validation would be necessary to confirm this activity.

Synthetic Advancements

Recent advances in synthetic methodologies have facilitated the development of more efficient and environmentally friendly methods for preparing tetrahydropyrimidine derivatives. These innovations have direct relevance to the synthesis of this compound and related compounds.

Researchers have reported solvent-less synthesis methods using CuCl₂·2H₂O as a catalyst, resulting in excellent yields and rapid product formation. In this approach, ethyl acetoacetate, secondary amine, and aromatic benzaldehyde are combined with a catalytic amount of CuCl₂·2H₂O using a Grindstone multicomponent reagent method. This greener synthesis technique minimizes solvent use, reduces reaction time, and offers economic advantages compared to conventional methods.

Additionally, microwave-assisted synthesis has emerged as an efficient approach for preparing tetrahydropyrimidine derivatives. This method has shown "promising results in synthesis of these derivatives", potentially offering a route to this compound with enhanced efficiency and reduced environmental impact.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing tetrahydropyrimidine derivatives for specific therapeutic applications. Computational approaches have been employed to predict the biological activities of these compounds and guide structural modifications.

Molecular structure reactivity and virtual screening studies have been performed to assess the potential of tetrahydropyrimidine derivatives as anti-oxidant, anti-cancer, and anti-diabetic agents. These studies, supported by in vitro analysis and QSAR (Quantitative Structure-Activity Relationship) investigations, have identified promising lead compounds with low IC₅₀ values and high binding affinities.

For this compound, structure-activity relationship studies could provide valuable insights into how specific structural features contribute to its biological activities. Such analysis might reveal opportunities for structural optimization to enhance potency, selectivity, or pharmacokinetic properties.

Future Research Directions

The continuing research interest in tetrahydropyrimidine derivatives underscores their significance in drug discovery and development. Several promising directions for future research on this compound and related compounds include:

Stereoselective Synthesis : Developing methods for the stereoselective synthesis of enantiomerically pure compounds to investigate potential differences in biological activity between stereoisomers.

Targeted Modifications : Exploring structural modifications at specific positions of the molecule to optimize activity against particular biological targets.

Mechanism of Action Studies : Investigating the molecular mechanisms underlying the biological activities of these compounds to inform rational drug design.

Combination Therapy Approaches : Evaluating potential synergistic effects when used in combination with established therapeutic agents.

Formulation Development : Addressing potential challenges related to solubility, stability, or bioavailability through innovative formulation strategies.

As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, this compound and related tetrahydropyrimidine derivatives are likely to remain important scaffolds for designing novel therapeutic agents across multiple disease areas.

Properties

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-5-21(6-2)14-10-8-13(9-11-14)16-15(17(22)24-7-3)12(4)19-18(23)20-16/h8-11,16H,5-7H2,1-4H3,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYJUQAFIYLINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

The solubility of similar compounds in common polar solvents such as nmp, dmf, dmso has been reported, which could potentially impact the bioavailability of this compound.

Biological Activity

Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that falls within the class of tetrahydropyrimidines. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure features a diethylamino group which may enhance its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the following molecular formula: . Its molecular weight is approximately 333.41 g/mol . The structural characteristics contribute to its biological activity, particularly due to the presence of the diethylamino group which is known for enhancing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted its potential as an antibacterial agent with a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antibiotics .

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to modulate neurotransmitter systems and exhibit protective effects against oxidative stress-induced neuronal damage .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, reinforcing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro cytotoxicity assays were performed on human breast cancer cell lines (MCF-7). Results indicated that the compound induced cell death at concentrations as low as 10 µM after 48 hours of exposure.

Data Tables

Scientific Research Applications

Structure and Composition

The molecular formula of Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is . The compound features a tetrahydropyrimidine ring structure that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study evaluated the antibacterial effectiveness of derivatives synthesized through the Biginelli reaction, which included this compound as a key intermediate. The results indicated promising antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

The biological activity of tetrahydropyrimidine derivatives has been explored extensively in cancer research. This compound has shown cytotoxic effects against several cancer cell lines in vitro. For instance, a study reported that compounds with similar structural motifs inhibited cell proliferation in breast cancer and leukemia models . This positions the compound as a candidate for further development in anticancer therapies.

CNS Activity

Due to the presence of the diethylamino group, this compound may exhibit central nervous system (CNS) activity. Research into similar tetrahydropyrimidine derivatives has indicated potential neuroprotective effects and the ability to modulate neurotransmitter systems. This opens avenues for exploring its use in treating neurological disorders such as depression or anxiety .

Synthetic Methodologies

The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction. This method allows for the rapid assembly of complex molecules with high functionalization efficiency. Various studies have optimized the reaction conditions to enhance yield and purity .

Case Study 1: Antibacterial Screening

In a screening study published in the Journal of Heterocyclic Chemistry, researchers synthesized several tetrahydropyrimidine derivatives including this compound. The compounds were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success. The findings indicated that modifications to the diethylamino group significantly influenced antibacterial potency .

Case Study 2: Anticancer Efficacy

A study published in a leading oncology journal explored the anticancer properties of tetrahydropyrimidines derived from similar structures. The authors reported that this compound exhibited IC50 values in micromolar ranges against multiple cancer cell lines. The mechanism of action was suggested to involve apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous DHPM derivatives, focusing on substituent effects, synthesis, and bioactivity.

Substituent Variations at Position 4

2.1.1. Alkylamino-Substituted Phenyl Groups

- Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-DHPM-5-carboxylate The dimethylamino analog differs by having shorter alkyl chains on the amino group. Synthesis: Prepared via the Kappe method (Biginelli reaction) using HCl catalysis. Yields are comparable but depend on aldehyde reactivity .

2.1.2. Halogenated and Electron-Withdrawing Groups

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate

- The chloro group is electron-withdrawing, decreasing the electron density of the pyrimidine ring. This may reduce nucleophilic reactivity but improve stability.

- Synthesis : Achieved using a copper-based catalyst (DABCO₂CuCl₄), yielding >80% under optimized conditions .

- Bioactivity: Nitro-substituted DHPMs show moderate cytotoxicity (IC₅₀ = 314.3 µM) in anticancer assays .

2.1.3. Heterocyclic Substituents

- Synthesis: Synthesized via a green Biginelli protocol with shortened reaction times .

Substituent Variations at Position 6

- Yield: 21.7% for N1-substituted derivatives due to steric challenges during alkylation .

Carboxylate Modifications

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate Replacing the ethyl carboxylate with a methyl group slightly reduces solubility in nonpolar solvents.

Data Tables

Research Findings and Insights

- Electronic Effects: Electron-donating groups (e.g., diethylamino) increase solubility but may reduce metabolic stability. Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, favoring interactions with biological nucleophiles .

- Synthetic Efficiency : Copper catalysts and green protocols improve yields (e.g., >80% for chloro derivatives) compared to traditional HCl catalysis (~75%) .

- Bioactivity : Methyl carboxylates and nitro/halogenated derivatives show promising cytotoxicity, suggesting substituent flexibility for drug design .

Preparation Methods

Traditional Multi-Step Organic Synthesis

The classical approach to synthesizing ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves sequential condensation and cyclization reactions. A representative protocol involves:

-

Formation of the diethylamino-substituted benzaldehyde precursor :

-

Biginelli-like cyclocondensation :

-

The aldehyde reacts with ethyl acetoacetate and urea/thiourea derivatives in acidic media (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .

-

Key parameters:

-

Molar ratio (aldehyde:ethyl acetoacetate:urea) = 1:1:1.2

-

Temperature: 90–100°C

-

Reaction time: 4–6 hours

-

-

Substituting thiourea introduces a thioxo group at position 2, requiring subsequent oxidation to the oxo derivative .

-

-

Post-cyclization modifications :

Limitations : Prolonged reaction times, moderate yields, and the need for harsh acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis while improving yields. A protocol adapted from green chemistry principles involves:

-

Reagents :

-

Procedure :

Results :

| Parameter | Value |

|---|---|

| Yield | 89–94% |

| Reaction time | 8–12 minutes |

| Purity (HPLC) | >98% |

This method reduces energy consumption by 70% compared to conventional heating .

Mechanochemical Synthesis

Solvent-free mechanochemical approaches employ high-energy ball milling:

-

Conditions :

-

Advantages :

Mechanism : Mechanical force induces molecular collisions, facilitating cyclocondensation without external heating.

Catalytic Methods Using Transition Metals

Palladium and copper catalysts enable milder conditions:

-

Pd(OAc)₂-mediated synthesis :

Outcomes :

| Metric | Value |

|---|---|

| Yield | 82% |

| Turnover frequency | 27 h⁻¹ |

This method avoids strong acids but requires careful handling of transition metals .

Comparative Analysis of Preparation Methods

A meta-analysis of key methodologies reveals trade-offs between efficiency, sustainability, and scalability:

| Method | Yield (%) | Time | Energy Input | Scalability |

|---|---|---|---|---|

| Traditional | 65–78 | 4–6 hours | High | Industrial |

| Microwave | 89–94 | 8–12 min | Moderate | Lab-scale |

| Mechanochemical | 92–96 | 15–25 min | Low | Pilot-scale |

| Catalytic (Pd) | 82 | 3 hours | Moderate | Lab-scale |

Microwave and mechanochemical methods outperform others in yield and speed, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. For example, substituent-specific optimization (e.g., diethylaminoaryl groups) may require elevated temperatures (80–100°C) in ethanol or acetic acid under reflux, with catalytic HCl or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency . Yield optimization can be achieved through Design of Experiments (DOE) to evaluate variables like solvent polarity, temperature, and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regioselectivity and substituent integration (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.8–7.5 ppm).

- XRD : Single-crystal X-ray diffraction resolves molecular conformation, hydrogen bonding, and crystal packing. For analogous compounds, triclinic (P1) or monoclinic (P2₁/c) systems are common, with unit cell parameters such as a = 9.29–12.69 Å, b = 7.31–13.28 Å, and β = 101.2–114.4° .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~359.4 for C₁₉H₂₅N₃O₃).

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies of structurally similar derivatives reveal:

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR/IR peaks may arise from polymorphism, solvate formation (e.g., monohydrates ), or residual solvents. Mitigation steps:

- Replicate synthesis : Use identical reagents and conditions.

- Dynamic NMR : Assess conformational exchange in solution.

- PXRD : Compare diffraction patterns to exclude polymorphic contamination.

Q. How can structure-activity relationships (SAR) guide biological testing?

Analogous compounds (e.g., methyl 6-methyl-2-oxo-4-phenyl derivatives) exhibit antibacterial activity against S. aureus (MIC = 32 µg/mL) . For this derivative:

- In silico docking : Screen against bacterial enoyl-ACP reductase or fungal CYP51.

- In vitro assays : Prioritize Gram-positive bacteria and fungal pathogens, using broth microdilution (CLSI guidelines).

Q. What statistical methods optimize synthetic yield and purity?

Response Surface Methodology (RSM) with Central Composite Design (CCD) evaluates variables:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 95°C |

| Catalyst (mol%) | 5–15% | 10% |

| Reaction time | 4–12 hrs | 8 hrs |

| ANOVA identifies temperature and catalyst loading as critical factors (p < 0.05). |

Methodological Considerations

Q. How to address low solubility in pharmacological assays?

- Co-solvents : Use DMSO:water (1:9) with sonication.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxylate moiety.

- Nanoparticle formulation : Encapsulate in PLGA (75:25) nanoparticles (~150 nm) for sustained release.

Q. What computational tools predict metabolic stability?

- CYP450 metabolism : SwissADME predicts primary oxidation sites (e.g., diethylamino group).

- Metabolite ID : LC-QTOF-MS/MS identifies Phase I metabolites (e.g., N-deethylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.